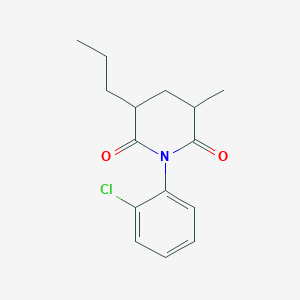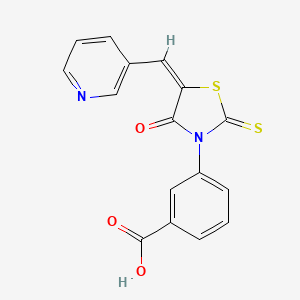
1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-氯苯基)-3-甲基-5-丙基哌啶-2,6-二酮是一种有机化合物,具有复杂的结构,包含一个被氯苯基、甲基和丙基取代的哌啶环
准备方法
合成路线和反应条件
1-(2-氯苯基)-3-甲基-5-丙基哌啶-2,6-二酮的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的方法包括在碱的存在下,使 2-氯苄基氯与哌啶反应生成中间体 1-(2-氯苯基)哌啶。然后将该中间体进行进一步反应,在哌啶环的适当位置引入甲基和丙基。
工业生产方法
该化合物的工业生产可能涉及优化的反应条件,以最大限度地提高产率和纯度。这包括使用特定的催化剂、溶剂和温度控制,以确保高效的合成。该过程还可能包括纯化步骤,例如重结晶或色谱法,以获得纯净形式的最终产品。
化学反应分析
反应类型
1-(2-氯苯基)-3-甲基-5-丙基哌啶-2,6-二酮会发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的氧化产物。
还原: 可以使用氢化铝锂或硼氢化钠等还原剂进行还原反应。
取代: 氯苯基可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成各种取代的苯衍生物。
科学研究应用
1-(2-氯苯基)-3-甲基-5-丙基哌啶-2,6-二酮在科学研究中有多种应用:
化学: 用作合成更复杂分子的合成砌块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 研究其潜在的治疗效果以及作为药物开发的先导化合物。
工业: 用于开发新材料和化学工艺。
作用机制
1-(2-氯苯基)-3-甲基-5-丙基哌啶-2,6-二酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与受体或酶结合,改变其活性,从而导致各种生物学效应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
1-(2-氯苯基)哌啶: 缺少甲基和丙基,导致不同的化学和生物性质。
3-甲基-5-丙基哌啶-2,6-二酮: 缺少氯苯基,影响其反应性和应用。
独特性
1-(2-氯苯基)-3-甲基-5-丙基哌啶-2,6-二酮是独特的,因为其取代基的组合赋予了特定的化学性质和潜在的应用,这些性质和应用在类似化合物中没有观察到。这种独特性使其成为各个领域研究和开发的宝贵化合物。
属性
分子式 |
C15H18ClNO2 |
|---|---|
分子量 |
279.76 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H18ClNO2/c1-3-6-11-9-10(2)14(18)17(15(11)19)13-8-5-4-7-12(13)16/h4-5,7-8,10-11H,3,6,9H2,1-2H3 |
InChI 键 |
KYLXXYQOAAEJPB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(C(=O)N(C1=O)C2=CC=CC=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11640871.png)
![3-[(2E)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11640875.png)


![(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone](/img/structure/B11640890.png)
![(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11640891.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640894.png)
![4-{(Z)-[1-(4-ethoxyphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11640917.png)
![2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11640926.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640932.png)
![N-[(Z)-1-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B11640933.png)
![3-(2-methoxyphenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640939.png)

